Ethyl (2-methylbenzylthio)acetate

Description

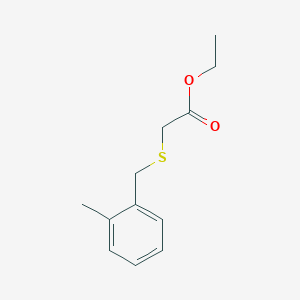

Ethyl (2-methylbenzylthio)acetate is a thioester derivative characterized by a sulfur atom linking the 2-methylbenzyl group to the acetate moiety. Its molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol. Structurally, it consists of an ethyl ester group (CH₃COOCH₂CH₃) bonded via a thioether linkage (–S–) to a 2-methyl-substituted benzyl group (C₆H₄(CH₃)CH₂–). This compound is synthesized through nucleophilic substitution reactions, typically involving 2-methylbenzylthiol and ethyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃) in acetone under reflux conditions . Such methods yield moderate to high purity products, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

ethyl 2-[(2-methylphenyl)methylsulfanyl]acetate |

InChI |

InChI=1S/C12H16O2S/c1-3-14-12(13)9-15-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

AYJKILBHLXWYMD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSCC1=CC=CC=C1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (2-methylbenzylthio)acetate belongs to a broader class of thioesters and oxygen-containing esters. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Key Differences

Reactivity and Stability: Thioesters (e.g., this compound) exhibit greater nucleophilic reactivity at the sulfur atom compared to oxygen esters (e.g., Ethyl 2-methoxybenzoate). This makes thioesters more effective in enzyme inhibition and metal chelation .

Biological Activity: Enzyme Inhibition: Thioesters with electron-withdrawing substituents (e.g., 4-Cl in Ethyl 2-((4-chlorobenzoyl)thio)acetate) show stronger inhibition of snake venom metalloproteases due to enhanced electrophilicity at the carbonyl group . Antimicrobial Potential: Benzothiazole-containing thioesters (e.g., Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate) demonstrate broad-spectrum antimicrobial activity, attributed to the benzothiazole moiety’s ability to disrupt microbial membranes .

Physical Properties :

- Solubility : this compound is sparingly soluble in water but miscible with organic solvents like chloroform or acetone, similar to Ethyl 2-methoxybenzoate .

- Thermal Stability : Thioesters generally exhibit lower melting points than oxygen esters. For example, Ethyl 2-methoxybenzoate has a melting point of 15–17°C , while thioester analogs typically remain liquid at room temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.